Difluorodisulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorosulfanyl thiohypofluorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSFVCSLPKNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FSSF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2S2 | |
| Record name | difluorodisulfane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160058 | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-35-8 | |
| Record name | Sulfur fluoride (S2F2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorodisulfane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Quantum Chemical and Theoretical Investigations of Difluorodisulfane Systems
Electronic Structure Theory Applications
Electronic structure theory is a cornerstone of computational chemistry, offering a framework to understand the distribution of electrons in molecules and the resulting chemical and physical properties. A variety of methods, ranging from the foundational Hartree-Fock theory to the more sophisticated Density Functional Theory and ab initio approaches, have been employed to elucidate the electronic characteristics of difluorodisulfane.
Hartree-Fock (HF) and Density Functional Theory (DFT) Studies
Both Hartree-Fock and Density Functional Theory have been instrumental in modeling the structure of this compound and its isomer, thiothionyl fluoride (B91410) (SSF₂). While the Hartree-Fock method provides a fundamental approximation of the many-electron wavefunction, DFT offers a more efficient approach by focusing on the electron density.
At the Self-Consistent Field (SCF) level, which is a practical implementation of Hartree-Fock theory, FSSF is incorrectly predicted to be more stable than SSF₂. This highlights a known limitation of the HF method, which does not adequately account for electron correlation. The inclusion of electron correlation through methods like Møller–Plesset perturbation theory (MP2) corrects this error, demonstrating the importance of considering electron correlation in accurately describing the relative energies of these isomers. researchgate.net
Local, Nonlocal, and Hybrid DFT Methodologies
The accuracy of DFT calculations is heavily dependent on the chosen exchange-correlation functional, which approximates the complex interactions between electrons. For the study of this compound, a range of DFT methodologies have been utilized to assess their performance in predicting molecular properties. These can be broadly categorized as local, nonlocal, and hybrid methods.
Local Density Approximation (LDA): This is the simplest form of the exchange-correlation functional and is represented by methods like the Local Spin Density Approximation (LSDA). In these methods, the energy at a particular point is determined solely by the electron density at that same point.
Nonlocal (Gradient-Corrected) Functionals: To improve upon the local approximation, nonlocal functionals incorporate the gradient of the electron density. This allows the functional to account for variations in the electron density, leading to more accurate results. Examples of nonlocal functionals used in the study of this compound include BLYP and BP86.
Hybrid Functionals: These methods combine a portion of the exact exchange energy from Hartree-Fock theory with an exchange-correlation functional from DFT. This approach often leads to a higher level of accuracy. Hybrid functionals such as Becke3LYP (B3LYP) and Becke3P86 have been applied to the this compound system.
Comparative studies have shown that for obtaining reliable geometries, the Becke3B86 hybrid method yields excellent results. However, for accurate energy predictions, single-point calculations using the MP2 method on the DFT-optimized geometries are often necessary. researchgate.net
Basis Set Selection and Polarization/Correlation Effects
The choice of basis set is another critical factor that influences the quality of quantum chemical calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, an extended basis set, such as 6-311++G(3df), has been employed to ensure a high degree of accuracy. However, it has been noted that satisfactory results for geometries can also be achieved with a more modest basis set like 6-311G(d). researchgate.net
The inclusion of polarization and correlation effects is crucial for accurately modeling systems like this compound. Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is essential for describing chemical bonding accurately. Correlation effects, which account for the instantaneous interactions between electrons, are also vital for correct energy predictions. Correlated calculations at the MP2 level using a Double-Zeta plus Polarization (DZP) basis set have been shown to provide reasonably accurate geometrical predictions for FSSF. researchgate.net
Potential Energy Surface Analysis and Conformational Isomerism
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the energy barriers that separate them.
For this compound, the conformational landscape is of particular interest. The molecule exists in a skew conformation at equilibrium. The internal rotation around the sulfur-sulfur bond leads to different conformers. Theoretical calculations have been employed to probe the barriers to this internal rotation.
The calculations predict that both the cis and trans planar forms of FSSF represent high-energy transition states for the internal rotation. The energy barriers for these rotations are predicted to be substantial, with the cis barrier at 135 kJ mol⁻¹ and the trans barrier at 117 kJ mol⁻¹. researchgate.net These high barriers are consistent with the experimentally observed torsional frequency. A notable geometrical feature of the planar forms is the significantly longer S-S distance compared to the equilibrium skew form, which is attributed to the elimination of π overlap in the planar conformations. researchgate.net
| Conformer/Transition State | Relative Energy (kJ mol⁻¹) | S-S Bond Length |
| Skew (Equilibrium) | 0 | Shorter |
| trans (Transition State) | 117 | Longer |
| cis (Transition State) | 135 | Longer |
Identification of Stationary Points (Minima, Transition States)
Theoretical calculations have identified that the minimum-energy structure of this compound possesses C₂ symmetry. srce.hr This skewed, non-planar geometry represents a local energy minimum on the potential energy surface. In addition to this stable ground state, computational studies have characterized the transition states that govern the molecule's internal rotation around the sulfur-sulfur bond.
High potential barriers have been calculated for both the cis and trans planar forms of FSSF, which act as transition states for the interconversion between the two enantiomeric (mirror-image) minimum-energy structures. researchgate.net The presence of these significant energy barriers indicates that the molecule does not freely rotate around the S-S bond. The cis and trans barriers are predicted to be very high, at 135 and 117 kJ mol⁻¹ respectively. researchgate.net The notable lengthening of the S-S bond in these planar transition states compared to the equilibrium structure is attributed to the elimination of π overlap. researchgate.net
| Stationary Point | Point Group | Type | Relative Energy (kJ mol⁻¹) |
| Skewed FSSF | C₂ | Minimum | 0 |
| trans-FSSF | C₂h | Transition State | 117 |
| cis-FSSF | C₂v | Transition State | 135 |
Note: The relative energy values are based on theoretical predictions and may vary with the level of theory used.
Intramolecular Motions and Conformational Landscape of FSSF
The conformational landscape of a molecule describes its accessible shapes and the transitions between them. nih.govelifesciences.org For this compound, the primary intramolecular motion that defines its landscape is the torsion or dihedral angle rotation around the S-S bond. researchgate.net Quantum-chemical calculations provide a deep understanding of these internal movements. srce.hr
The potential energy surface of FSSF is characterized by two equivalent energy minima corresponding to the left- and right-handed chiral forms. These minima are separated by the substantial rotational energy barriers of the planar cis and trans transition states. researchgate.net This landscape implies that at normal temperatures, the FSSF molecule is largely confined to one of the skewed (chiral) conformations, with infrequent interconversion between them. The high barriers are consistent with the observed torsional frequency of the molecule. researchgate.net This contrasts with molecules that have very low rotational barriers and can be considered to have nearly free internal rotation.
Theoretical Descriptors for Isomeric Interconversion
The interconversion between the two chiral isomers (enantiomers) of FSSF is a key dynamic process. Theoretical chemistry uses several descriptors to quantify this isomerization. The primary descriptors are the activation energies, which correspond to the heights of the cis and trans potential barriers on the potential energy surface. researchgate.net
Furthermore, the rate of isomerization can be analyzed through the calculation of torsional energy levels and the corresponding partition functions. researchgate.net These statistical mechanics tools help determine the distribution of molecules among different torsional states as a function of temperature. For the interconversion process, theoretical models can estimate rates for both over-barrier transitions (where molecules have enough energy to cross the rotational barrier) and under-barrier tunneling, where quantum effects allow the molecule to pass through the barrier. researchgate.net
Molecular Symmetry and Chirality in this compound Systems
The arrangement of atoms in this compound gives rise to specific symmetry properties that are crucial for understanding its chemical and physical behavior, particularly its chirality and the thermodynamic implications thereof.
Chirality Partition Function in Isomer Stability Analysis
The partition function is a central concept in statistical mechanics that describes the statistical properties of a system in thermodynamic equilibrium. The chirality of FSSF introduces a specific consideration into its partition function. The presence of two distinct, energetically equivalent enantiomers means that for any given energy state, there are actually two corresponding molecular states (the left-handed and the right-handed form). srce.hr
This degeneracy is accounted for by the "chirality partition function," which is a factor of 2. This factor directly impacts the calculation of thermodynamic functions derived from the partition function, most notably entropy. srce.hr While the potential barriers in FSSF are high enough to prevent easy interconversion, meaning the enantiomers can be considered distinct species, the thermodynamic treatment of an equilibrium mixture must still recognize this inherent duality. srce.hr This concept is also important in analyzing the relative stabilities of isomers in other complex systems. srce.hr
Computational Thermodynamics and Energetic Profiles
Quantum chemical calculations serve as a powerful tool for elucidating the thermodynamic properties and energetic landscapes of molecules that may be challenging to study experimentally. For this compound and its isomer, thiothionyl fluoride, computational methods provide critical insights into their stability, reactivity, and potential energy surfaces.
The standard entropies (S°) and other thermodynamic potentials, such as Gibbs free energy (G°) and enthalpy (H°), are fundamental properties that govern the spontaneity and equilibrium of chemical processes. These values can be determined computationally through statistical mechanics, utilizing molecular parameters obtained from quantum chemical calculations.
Typically, these calculations involve several steps:
Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the vibrational frequencies.
Thermodynamic Property Calculation: Using the optimized geometry (for rotational constants), vibrational frequencies, and molecular mass, the various contributions (translational, rotational, vibrational, and electronic) to the entropy and other thermodynamic functions are calculated using standard statistical mechanics formulas. These calculations are often standard features in quantum chemistry software packages. scirp.org
For this compound systems, these calculations are performed for both the F-S-S-F (this compound) and S=SF₂ (Thiothionyl fluoride) isomers to compare their thermodynamic stabilities under various conditions. The accuracy of these predicted values is highly dependent on the level of theory and basis set employed in the quantum chemical calculations.
| Property | FSSF | SSF₂ | Method/Basis Set |
|---|---|---|---|
| Standard Entropy (S°) (J/mol·K) | Data not available in search results | Data not available in search results | e.g., B3LYP/6-311++G(3df) |
| Heat Capacity (Cp°) (J/mol·K) | Data available from NIST nist.gov | Data not available in search results | - |
| Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Data not available in search results | Data not available in search results | e.g., G3(MP2) |
The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's stability. wikipedia.org Theoretical models provide a means to calculate this value, especially for reactive or unstable species. Methods for calculating ΔfH° often rely on atomization energies or isodesmic reactions. fraunhofer.deed.ac.uk The total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections are essential components of these calculations. nih.gov
Several high-level ab initio and density functional theory (DFT) methods have been employed to study the energetics of this compound isomers.
Ab initio Methods: Techniques like the Gaussian-3 (G3) and Complete Basis Set (CBS-Q) methods are composite procedures designed to yield highly accurate energies. researchgate.net Correlated calculations, such as Møller-Plesset perturbation theory (MP2), are crucial for accurately describing electron correlation effects, which are significant in these molecules. researchgate.net For instance, at the Self-Consistent Field (SCF) or Hartree-Fock level, FSSF is incorrectly predicted to be more stable than SSF₂, an error that is rectified by including MP2 energies. researchgate.net
Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of computational cost and accuracy. wikipedia.org However, standard DFT functionals have historically struggled to accurately reproduce S-S bond energies. researchgate.net More recent, specialized functionals, such as the Boese–Martin (BMK) hybrid DFT method, have shown excellent performance for these systems. researchgate.net The choice of functional is critical; studies have used local (LSDA), gradient-corrected (BLYP, BP86), and hybrid functionals (Becke3BLYP, Becke3P86) to evaluate the geometries and energies of S₂F₂ isomers. researchgate.net
Theoretical models are also used to calculate the enthalpy of reaction (ΔrH°). For example, the dimerization of sulfur difluoride (SF₂) to form FSSF₃ was calculated to be an exothermic process with a ΔH°₂₉₈ of -77 kJ·mol⁻¹. researchgate.net
| Isomer | Calculated ΔfH° (kJ/mol) | Theoretical Model |
|---|---|---|
| FSSF | Specific values not available in search results | G3, CBS-Q, BMK-DFT |
| SSF₂ | Specific values not available in search results | G3, CBS-Q, BMK-DFT |
The energy difference between the FSSF and SSF₂ isomers and the activation energy barrier for the FSSF ⇌ SSF₂ isomerization are critical parameters for understanding their relative abundance and interconversion kinetics. Computational chemistry is ideally suited to explore these aspects of the potential energy surface.
Theoretical studies have consistently shown that the thiothionyl fluoride (SSF₂) isomer is the more stable of the two. The inclusion of electron correlation, for example at the MP2 level, is essential for this correct prediction. researchgate.net
The transition state connecting the two isomers has also been located and characterized using computational methods. The activation barrier for the isomerization has been evaluated using various levels of theory. One study found that while the Becke3B86 hybrid DFT method could provide excellent geometries for the isomers and the transition state, single-point MP2 calculations on these geometries were necessary to obtain reasonable energy and activation barrier values. researchgate.net
| Parameter | Calculated Value (kcal/mol) | Theoretical Model |
|---|---|---|
| Isomerization Energy (E_FSSF - E_SSF₂) | Specific values not available in search results | MP2/DZP, Becke3B86/6-311++G(3df) |
| Activation Barrier (FSSF → SSF₂) | Specific values not available in search results | MP2//Becke3B86/6-311++G(3df) |
Advanced Computational Models for Sulfur-Fluorine Chemistry
The accurate theoretical modeling of sulfur-fluorine compounds presents unique challenges due to the presence of hypervalent sulfur in many related species, the importance of d-orbitals, and significant electron correlation effects. researchgate.netrsc.org Consequently, the field has seen the application and development of a range of advanced computational models.
Ab initio Methods: High-level ab initio molecular orbital (MO) calculations are often considered the gold standard for accuracy. Methods like G3(MP2) have been successfully used to study the structures and reaction pathways of sulfur fluorides, such as the dimerization of SF₂. researchgate.net Coupled-cluster methods, such as CCSD(T), can provide even higher accuracy, though at a greater computational expense. stackexchange.com These methods are vital for benchmarking results from more approximate models.
Density Functional Theory (DFT): DFT remains a workhorse for computational studies in sulfur-fluorine chemistry due to its efficiency. imperial.ac.ukyoutube.com However, the choice of the exchange-correlation functional is paramount. While older local and gradient-corrected functionals may provide reasonable geometries, they often fail to accurately predict relative energies, such as the stability order of FSSF and SSF₂. researchgate.net Hybrid functionals that mix Hartree-Fock exchange with DFT correlation (e.g., Becke3P86, Becke3BLYP) offer improved performance. researchgate.net For capturing the nuances of S-S bonding, newer, highly parameterized functionals like the BMK hybrid method have proven particularly effective. researchgate.net
Basis Sets: The inclusion of polarization and diffuse functions in the basis set is critical for describing the electronic structure of sulfur and fluorine atoms accurately. For sulfur, the inclusion of d-type orbitals is particularly significant for describing its bonding characteristics. researchgate.net Extended basis sets, such as 6-311++G(3df), are often required to achieve reliable results for both geometries and energies. researchgate.net
Multireference Methods: For systems with significant static (or strong) correlation, such as bond-breaking processes or certain excited states, single-reference methods like DFT or MP2 may be inadequate. In such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary to provide a qualitatively correct description of the electronic structure.
The ongoing development and application of these advanced computational models are crucial for deepening the fundamental understanding of bonding, structure, and reactivity across the broad and complex landscape of sulfur-fluorine chemistry.
Spectroscopic Characterization and Elucidation of Molecular Structure and Dynamics
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, has been instrumental in characterizing the fundamental vibrations of the FSSF molecule and understanding its conformational properties.
Infrared spectroscopy of difluorodisulfane has been performed on gaseous and condensed-phase samples, including low-temperature matrices. uni-frankfurt.deuni-frankfurt.de In the gas phase, FSSF exhibits characteristic absorption bands corresponding to its fundamental vibrational modes. thieme-connect.de The valence vibration bands for FSSF have been identified, with the S-F stretching vibrations (ν(SF)) appearing at 717.0 cm⁻¹ and 680.8 cm⁻¹, and the S-S stretching vibration (ν(SS)) at 614.6 cm⁻¹. thieme-connect.de
Low-temperature IR spectrometric studies of FSSF in the solid phase and isolated in a cyclohexane (B81311) matrix have also been conducted. uni-frankfurt.deuni-frankfurt.de These studies revealed the formation of a dimer in the condensed phase, indicated by the appearance of new absorption bands at 635 and 682 cm⁻¹. uni-frankfurt.deuni-frankfurt.de The formation of this dimer is attributed to intermolecular interactions, and a structure similar to that of the sulfur tetrafluoride dimer has been proposed. uni-frankfurt.deuni-frankfurt.de The purity of FSSF samples for these studies is often controlled by monitoring the absence of intense absorption bands from common impurities like thionyl fluoride (B91410) (OSF₂). uni-frankfurt.de
The infrared spectra of FSSF are crucial for distinguishing it from its isomer, thiothionyl fluoride (SSF₂), which displays a different set of vibrational frequencies. uni-frankfurt.de For instance, the IR spectrum of SSF₂ in the gas phase shows three primary bands assigned to the S-S stretching vibration, and the symmetric and antisymmetric S-F stretching vibrations. uni-frankfurt.de
Table 1: Infrared Valence Vibration Bands of Gaseous FSSF
| Vibration | Wavenumber (cm⁻¹) |
| ν(SF) | 717.0 |
| ν(SF) | 680.8 |
| ν(SS) | 614.6 |
Data sourced from thieme-connect.de
Raman spectroscopy is a powerful tool for studying the conformational properties of molecules. rice.edunih.gov For molecules with disulfide bonds, Raman spectra can provide information about the internal rotation around the S-S bond. researchgate.net While specific detailed Raman conformational analysis studies exclusively on FSSF are not extensively documented in the provided results, the principles of the technique are broadly applicable. The conformation of the C-S-S-C moiety in molecules, for example, can be determined by characteristic peaks in the Raman spectrum, such as the peak around 510 cm⁻¹ which corresponds to a gauche-gauche-gauche conformation. researchgate.net Similar principles would apply to the F-S-S-F structure in this compound, allowing for the potential to distinguish between different rotational isomers (conformers). The unique vibrational fingerprints provided by Raman spectroscopy can help in characterizing different conformers of a molecule. soton.ac.uk
The assignment of vibrational modes in FSSF is based on the analysis of its IR and Raman spectra, often aided by theoretical calculations. uni-frankfurt.deresearchgate.net The fundamental vibrations include S-F stretching, S-S stretching, and bending modes. The force constants, which are a measure of the stiffness of the chemical bonds, can be derived from the observed vibrational frequencies. elte.husmu.edu
For FSSF, the S-F stretching force constants are of particular interest as they relate to the bond strength. researchgate.net Theoretical calculations have been employed to compute these force constants. It has been noted in related fluorine-containing compounds that there can be an unusual relationship where the force constant increases with increasing bond length, a phenomenon explained by polar effects. researchgate.net The derivation of force constants typically involves constructing a force constant matrix and relating it to the vibrational frequencies through the Wilson G matrix formalism. smu.edu The eigenvalues of the mass-weighted Hessian matrix, which is derived from the force constants, are related to the vibrational frequencies. openmopac.netuni-rostock.de
Electronic Spectroscopy Investigations
Electronic spectroscopy provides information about the electronic structure and excited states of molecules by probing the transitions of electrons between different energy levels. msu.edulibretexts.org
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comwikipedia.org The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org While detailed UV-Vis spectra specifically for FSSF are not provided in the search results, it is known that molecules containing sulfur-sulfur bonds, which are chromophores, typically absorb in the UV region. wikipedia.org The presence of non-bonding electrons on the sulfur atoms and the S-S and S-F bonds would give rise to electronic transitions, such as n → σ* and σ → σ*, which are expected to occur in the UV region. azooptics.com For comparison, the isomer SSF₂ has been studied by UV spectroscopy, and such studies can help in distinguishing between the two isomers. uni-frankfurt.de
The analysis of a UV-Vis spectrum allows for the identification of electronic transitions and the characterization of excited electronic states. azooptics.comnist.gov The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions. azooptics.com The intensity of these absorption bands, quantified by the molar absorptivity (ε), provides information on the probability of the transition occurring. azooptics.com
For FSSF, theoretical calculations would be instrumental in predicting the energies of electronic transitions and the nature of the excited states. researchgate.net These calculations can help in assigning the observed absorption bands to specific transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nist.gov The study of excited states is crucial for understanding the photochemistry of the molecule. For instance, photolysis of disulfur (B1233692) difluoride (S₂F₂) can lead to the formation of other sulfur fluoride species. wikipedia.org
Microwave Spectroscopy for Rotational Fine Structure
Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, highly accurate measurements of the moments of inertia can be obtained. From these moments of inertia, bond lengths and bond angles can be calculated with high precision. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment.
The study of this compound (FSSF) using microwave spectroscopy, often in conjunction with gas-phase electron diffraction, has been crucial in establishing its molecular structure. researchgate.net These investigations have revealed the non-planar, C₂ symmetry of the FSSF molecule, characterized by a skew-chain structure. The rotational constants derived from these spectroscopic measurements are fundamental inputs for determining the molecule's precise geometry, including the S-S and S-F bond lengths, the S-S-F bond angle, and the F-S-S-F dihedral angle. researchgate.net
Isotopic substitution is a key technique in microwave spectroscopy used to determine the complete structure of a molecule. goalparacollege.ac.in When an atom in a molecule is replaced by one of its isotopes (e.g., ³²S with ³⁴S), the internuclear distances and bond angles remain virtually unchanged because the electronic structure is not significantly altered. goalparacollege.ac.ingacbe.ac.in However, the change in mass alters the molecule's moment of inertia. goalparacollege.ac.in This change in the moment of inertia leads to a shift in the rotational energy levels and a corresponding change in the rotational constant, 'B'. goalparacollege.ac.intanta.edu.eg
By observing the microwave spectra of different isotopologues of this compound, a set of simultaneous equations can be generated, with each isotopic species providing a different set of moments of inertia. This allows for the precise determination of the atomic coordinates of the substituted atom within the molecule's principal axis system. The rotational constant for the heavier isotopic species will be smaller than that of the lighter one, leading to a smaller separation between spectral lines. goalparacollege.ac.in This systematic analysis of multiple isotopically-labeled species provides sufficient data to solve for the complete geometric structure of this compound without prior assumptions about specific bond lengths or angles. researchgate.nettanta.edu.eg
Mass Spectrometric Analysis for Isomeric Differentiation
Mass spectrometry is an essential analytical technique for identifying compounds and distinguishing between isomers by analyzing the mass-to-charge ratio of ionized molecules and their fragmentation products. This compound (FSSF) has a constitutional isomer, thiothionyl fluoride (SSF₂), and mass spectrometry provides a clear method for their differentiation. researchgate.net While both isomers have the same molecular weight, their fragmentation patterns under electron ionization are distinct due to their different atomic arrangements and bond energies.
Analytical studies have confirmed the use of mass spectrometry, alongside NMR, to identify difluoropolysulfanes, which include FSSF, in mixtures. researchgate.netresearchgate.net The differentiation relies on the fact that the molecular ions of FSSF and SSF₂ will break apart in different ways upon ionization. The relative abundances of the resulting fragment ions are unique to each isomer, creating a characteristic mass spectrum that serves as a molecular fingerprint. nih.gov While detailed fragmentation pathways for FSSF are specific, the general principle allows for its unambiguous differentiation from SSF₂. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, particularly for nuclei with a nuclear spin of ½, such as fluorine-19 (¹⁹F). wikipedia.org ¹⁹F NMR is highly effective for studying fluorine-containing compounds like this compound due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org A key feature of ¹⁹F NMR is its very wide range of chemical shifts, which makes it exceptionally sensitive to the local electronic environment of the fluorine nucleus. wikipedia.org
This sensitivity is clearly demonstrated in the ¹⁹F NMR spectra of the isomers FSSF and SSF₂. researchgate.net Studies of liquid mixtures of the two isomers show distinct and well-separated resonance signals for each compound. researchgate.net this compound (FSSF) exhibits a chemical shift of +122.5 ppm, while its isomer thiothionyl fluoride (SSF₂) shows a signal at -79.5 ppm, with both shifts referenced to trichlorofluoromethane (B166822) (CFCl₃). researchgate.net This significant difference in chemical shifts allows for the unequivocal identification and quantification of FSSF, even in the presence of its isomer. researchgate.netnih.gov
Reaction Mechanisms and Pathways of Difluorodisulfane Transformations
Isomerization Dynamics: FSSF to SSF₂ Conversion
The isomerization of difluorodisulfane (F−S−S−F) to its more stable branched isomer, thiothionyl fluoride (B91410) (S=SF₂), is a key transformation. americanelements.com This process can occur thermally or be facilitated by catalysts.
The rearrangement between FSSF and SSF₂ has been investigated through kinetic studies. The isomerization of SSF₂ to FSSF was examined using HeI photoelectron spectroscopy at different temperatures, revealing the reaction to be first-order. The activation energy for this process was determined to be 24.078 kJ/mol.
Below are the kinetic equations derived from these studies for the isomerization reaction at 23°C (296 K) and 50°C (323 K). nih.gov
| Temperature | Kinetic Equation |
|---|---|
| 23°C (296 K) | In R = -(3.773 ± 0.387) x 10-5 t - 1.840 |
| 50°C (323 K) | In R = -(8.547 ± 0.978) x 10-5 t - 1.927 |
Table 1: Kinetic equations for the first-order isomerization of SSF₂ to FSSF at two different temperatures. 'R' represents the concentration ratio and 't' is time.
The isomerization of FSSF to SSF₂ is significantly influenced by catalysts. Alkali metal fluorides are known to catalyze this intramolecular rearrangement. americanelements.comwikipedia.org
The presence of a fluorine-containing catalyst, such as hydrogen fluoride (HF), can facilitate the rearrangement through a fluorine exchange mechanism. This type of catalysis involves an attack by the catalyst on one of the S-F bonds, inducing a destabilizing effect that promotes the structural conversion. wikipedia.org While direct studies on HF catalysis for FSSF isomerization are not extensively detailed, its role in the decomposition of related sulfur fluorides like F₃SSF and S₂F₄ is well-documented, suggesting its activity within this chemical family. wikipedia.orgnih.govwikipedia.org
Boron trifluoride (BF₃) is a well-established Lewis acid catalyst used in a variety of organic reactions, including isomerization, alkylation, and polymerization. fishersci.nlwikipedia.org Its ability to act as a catalyst in isomerization reactions is known for other classes of compounds. wikipedia.orgfishersci.fi
Decomposition and Disproportionation Reactions
This compound can break down or disproportionate into other sulfur compounds, with the specific products depending on the reaction conditions.
When heated in the gas phase, this compound undergoes decomposition. At a temperature of 180°C, FSSF decomposes to yield sulfur tetrafluoride (SF₄) and elemental sulfur. americanelements.com
Reaction: 2 S₂F₂ → SF₄ + 3 S
The isomer of this compound, thiothionyl fluoride (SSF₂), also disproportionates, albeit slowly, to form sulfur (as S₈) and sulfur tetrafluoride. wikipedia.org Other related sulfur fluorides, such as F₃SSF, also decompose in the gas phase to produce SF₄ and SSF₂. wikipedia.orgwikipedia.org
The reactivity of this compound is markedly different under glow discharge conditions. In a gaseous mixture containing both FSSF and its isomer SSF₂, exposure to a glow discharge primarily causes decomposition into 1,2-difluorodisulfane-1,1-difluoride (S₂F₄, also written as SF₃SF), sulfur tetrafluoride (SF₄), and elemental sulfur. wikipedia.orgnih.gov This demonstrates that high-energy plasma environments open up unique reaction pathways compared to thermal decomposition.
The disproportionation of this compound and related compounds can be accelerated by catalysts. For instance, the isomerization of FSSF to SSF₂, which subsequently can disproportionate, is catalyzed by alkali metals. wikipedia.org
Traces of hydrogen fluoride (HF) have been shown to catalyze the decomposition of related sulfur fluorides. For example, HF catalyzes the breakdown of S₂F₄ into sulfur tetrafluoride (SF₄) and sulfur. wikipedia.orgnih.gov It also catalyzes the decomposition of F₃SSF into SF₄ and FSSF. wikipedia.org These examples highlight the role of catalysts in directing the disproportionation pathways of lower sulfur fluorides.
Reactivity with Other Chemical Species
This compound (FSSF) is a reactive and unstable compound. ontosight.ai Its reactivity stems from the relatively weak S-S and S-F bonds, making it susceptible to various transformations in the presence of other chemical species.
The synthesis of this compound can be achieved through the fluorination of sulfur using silver(II) fluoride (AgF₂) in a dry container at 125°C. wikipedia.org In this reaction, sulfur (S₈) is halogenated by AgF₂ to produce this compound and silver(I) fluoride (AgF). wikipedia.org
Reaction with Silver(II) Fluoride:
S₈ + 8AgF₂ → 4S₂F₂ + 8AgF wikipedia.org
Conversely, sulfur reacts with chlorine (Cl₂) with the cleavage of the S-S bonds. dokumen.pub
Lewis acids, defined as species that can accept an electron pair, play a significant role in various chemical reactions. socratic.org Boron trichloride (B1173362) (BCl₃) is an example of a Lewis acid due to the electron-deficient nature of the central boron atom, which can readily accept a pair of electrons. socratic.org While specific studies detailing the direct interaction of this compound with BCl₃ are not prevalent in the provided search results, the general principles of Lewis acid chemistry suggest a potential interaction. Lewis acids are known to catalyze reactions by activating substrates. claremont.edunumberanalytics.com In the context of sulfur-fluoride compounds, Lewis acids can facilitate fluoride exchange and other transformations. claremont.eduox.ac.uk
The reactivity of this compound with organic reagents is an area of interest. While direct reaction data with acetone (B3395972) is not specified in the search results, the behavior of related compounds provides some insight. For instance, the hydrolysis of certain compounds can be influenced by the presence of organic bases. google.com
Benzoic acid (C₆H₅COOH) is a weak organic acid that is not very soluble in water but dissolves in a basic solution due to the formation of the more hydrophilic carboxylate anion. libretexts.orgwikipedia.org The reactivity of this compound with benzoic acid is not explicitly detailed, but the acidic nature of benzoic acid and the potential for hydrolysis of this compound suggest a complex interaction may occur.
This compound undergoes hydrolysis, reacting with water to produce sulfur dioxide (SO₂), elemental sulfur (S), and hydrogen fluoride (HF). wikipedia.org This reaction highlights the compound's instability in the presence of water. ontosight.ai
Hydrolysis Reaction:
2S₂F₂ + 2H₂O → SO₂ + 3S + 4HF wikipedia.org
The formation of hydrofluoric acid is a significant concern due to its corrosive nature. ontosight.ai Alkaline hydrolysis can also occur, leading to different products. researchgate.net For example, reacting this compound with sodium hydroxide (B78521) (NaOH) results in sodium sulfite (B76179) (Na₂SO₃), elemental sulfur, sodium fluoride (NaF), and water. wikipedia.org
Reaction with Sodium Hydroxide:
2S₂F₂ + 6NaOH → Na₂SO₃ + 3S + 4NaF + 3H₂O wikipedia.org
This compound can be oxidized. When reacting with oxygen at high pressure with nitrogen dioxide as a catalyst, it can form other sulfur-fluorine-oxygen compounds. wikipedia.org It also reacts with sulfuric acid at 80°C to produce sulfur dioxide and hydrogen fluoride. wikipedia.org
Reaction with Sulfuric Acid:
S₂F₂ + 3H₂SO₄ → 5SO₂ + 2HF + 2H₂O wikipedia.org
Reaction with Surface Materials (e.g., Pyrex, Quartz, Copper)
The reactivity of this compound extends to its interaction with various surface materials. Due to its general reactivity and the potential to release corrosive byproducts like HF upon hydrolysis, handling this compound requires careful material selection. ontosight.ai While specific reaction details with Pyrex, quartz, and copper are not extensively documented in the search results, the instability of the compound suggests that interactions, especially at elevated temperatures or in the presence of moisture, are likely. The preparation of related sulfur fluorides often involves specific materials like Hastelloy C for high-temperature reactions, implying that standard materials like glass may not always be suitable. thieme-connect.de
Proposed Reaction Mechanisms from Computational and Experimental Data
The transformations of this compound (FSSF) have been a subject of significant interest, explored through both computational modeling and experimental investigations. These studies have provided valuable insights into the mechanisms governing its isomerization, dimerization, rearrangement, and decomposition pathways. High-level ab initio molecular orbital (MO) calculations and density functional theory (DFT) have been instrumental in mapping the potential energy surfaces and identifying the structures of reactants, transition states, and products.
Isomerization to Thiothionyl Fluoride (SSF₂)
One of the most studied reactions of this compound is its isomerization to the more transient thiothionyl fluoride (SSF₂). While FSSF is the thermodynamically more stable isomer, the transformation between the two is a key process. researchgate.netresearchgate.net
Experimental studies employing HeI photoelectron spectroscopy have successfully monitored the kinetics of the SSF₂ to FSSF isomerization. These experiments determined the reaction to be first-order. molaid.comchemmethod.com An experimental activation energy for the isomerization from SSF₂ to FSSF was determined to be 24.078 kJ/mol. molaid.com
Computational studies have provided a detailed picture of the isomerization pathway. Various levels of theory have been employed to calculate the geometries and energies of the two isomers and the transition state that connects them. It has been shown that accurately predicting FSSF as the more stable isomer requires the inclusion of electron correlation in the calculations, as simpler methods like the Hartree-Fock (SCF) level incorrectly suggest SSF₂ is more stable. researchgate.netresearchgate.net DFT methods, such as B3LYP, have been used to explore the potential energy surface of this rearrangement. chemmethod.com
Table 1: Calculated and Experimental Data for the FSSF <=> SSF₂ Isomerization
| Parameter | FSSF (gauche, C₂) | Transition State | SSF₂ (Cₛ) | Method/Reference |
| Relative Energy (kJ/mol) | 0 | - | - | By definition |
| Activation Energy (kJ/mol) | - | - | 24.078 | Experimental (PES) molaid.com |
| S-S Bond Length (Å) | 1.890 | - | 1.856 | Experimental (ED) researchgate.net |
| S-F Bond Length (Å) | 1.635 | - | 1.608 | Experimental (ED) researchgate.net |
| **SSF Angle (°) ** | 108.3 | - | 108.1 | Experimental (ED) researchgate.net |
| FSF Angle (°) | - | - | 91.7 | Experimental (ED) researchgate.net |
| FSSF Dihedral Angle (°) | 87.7 | - | - | Experimental (ED) researchgate.net |
Note: The table presents a combination of experimental data and highlights the key finding from kinetic studies. Detailed computational data for the transition state is spread across various theoretical levels in the literature.
Dimerization of SF₂ and Subsequent Rearrangements
Computational studies have explored the reaction pathways originating from the dimerization of sulfur difluoride (SF₂). High-level ab initio MO calculations at the G3(MP2) level have shown that the dimerization of SF₂ to form 1,2-difluorodisulfane 1,1-difluoride (FSSF₃) is an exothermic process. researchgate.net
The dimerization is calculated to have a reaction enthalpy (ΔH°₂₉₈) of -77 kJ·mol⁻¹ and an activation enthalpy (ΔH≠₂₉₈) of 65 kJ·mol⁻¹. researchgate.net The transition state for this reaction involves a bridging fluorine atom undergoing a 1,2-shift with a weak sulfur-sulfur single bond being formed. researchgate.net
The resulting FSSF₃ molecule can then undergo a unimolecular rearrangement to the trigonal-bipyramidal SSF₄. This 1,2-fluorine shift is an endothermic process (37 kJ·mol⁻¹) and is hindered by a substantial activation barrier of 267 kJ·mol⁻¹. researchgate.net
Table 2: Calculated Energetics for SF₂ Dimerization and FSSF₃ Rearrangement
| Reaction | Reactants | Transition State | Products | ΔH°₂₉₈ (kJ/mol) | ΔH≠₂₉₈ (kJ/mol) |
| SF₂ Dimerization | 2 SF₂ | TS1 | FSSF₃ | -77 | 65 |
| FSSF₃ Rearrangement | FSSF₃ | TS2 | SSF₄ | 37 | 267 |
Data from G3(MP2) level of theory. researchgate.net
Enantiomerization
This compound exists as a chiral molecule with a gauche conformation. The process of its enantiomerization has been a topic of theoretical investigation. Computational studies on related chiral molecules, such as FSSCl, suggest that the enantiomerization can proceed through a pathway that is continuously chiral, meaning it does not have to pass through an achiral transition state. ispc-conference.org For similar hypervalent sulfur compounds, mechanisms like the Berry pseudorotation and the "lever" mechanism have been proposed for ligand exchange and enantiomerization, with calculated energy barriers for these processes. researchgate.net
Decomposition Pathways
Experimental observations indicate that this compound and its isomer, thiothionyl fluoride, decompose at elevated temperatures. Heating to 180 °C results in the formation of sulfur tetrafluoride (SF₄) and elemental sulfur. researchgate.net Furthermore, subjecting a gaseous mixture of FSSF and SSF₂ to a glow discharge also leads to their decomposition, yielding SF₄ and sulfur as the primary products. researchgate.net Traces of hydrogen fluoride have been noted to catalyze the decomposition to SF₄ and sulfur. researchgate.net
Applications in Advanced Inorganic Chemistry Research
Reagents in Specialized Fluorination Chemistry
While not a universal fluorinating agent, difluorodisulfane serves as a crucial reagent in specialized fluorination reactions, particularly in the synthesis of other sulfur-fluorine compounds. ontosight.ai Its reactivity allows for the introduction of fluorine atoms into specific molecular frameworks, leading to the formation of compounds that may be inaccessible through other synthetic routes. For instance, it can be used in the preparation of various fluorosulfur compounds which have applications in diverse industrial processes. ontosight.ai
Precursors for Novel Sulfur-Fluorine Compounds
This compound is a key starting material for the synthesis of a range of novel sulfur-fluorine compounds. Its reaction with alkali metal fluorides can lead to its isomer, thiothionyl fluoride (B91410) (SSF₂). wikipedia.orgwikipedia.org Furthermore, under glow discharge conditions, this compound can be decomposed to produce tetrafluorodisulfane (S₂F₄), alongside sulfur tetrafluoride (SF₄) and elemental sulfur. researchgate.net It also serves as a precursor for the formation of 1,3-difluoro-trisulfane-1,1-difluoride through condensation with sulfur difluoride at low temperatures. wikipedia.org These examples underscore the utility of this compound in expanding the library of known sulfur-fluorine compounds, each with potentially unique properties and applications.
Model Systems for Understanding Complex Isomerization and Stereochemical Processes
The FSSF molecule provides a rich platform for investigating complex isomerization and stereochemical phenomena. It exists in a nonplanar gauche structure (C₂ symmetry), which is its minimum energy conformation. wikipedia.orgsrce.hr This is in contrast to the planar cis (C₂ᵥ symmetry) and trans (C₂ₕ symmetry) forms, which are transition states. srce.hr The study of the interconversion between these isomers offers valuable insights into reaction mechanisms and potential energy surfaces.
The isomerization of this compound to thiothionyl fluoride (SSF₂) is a well-studied process that can be catalyzed by alkali metal fluorides. wikipedia.org The kinetics of this first-order reaction have been investigated using techniques like HeI photoelectron spectroscopy. molaid.com The existence of these isomers and the energetic barriers between them make the S₂F₂ system an excellent model for exploring fundamental concepts in chemical dynamics and stereochemistry. srce.hrresearchgate.net The study of its rotational barriers and torsional frequencies provides a deeper understanding of intramolecular motions. researchgate.net
Relevance in Theoretical Chemistry Method Development and Validation
This compound and its isomers have been the subject of numerous theoretical and computational studies, making them important benchmarks for the development and validation of new theoretical methods. softbeam.netresearchgate.net Quantum-chemical calculations have been instrumental in elucidating its molecular structure, vibrational frequencies, and the energetics of its isomerization. srce.hrresearchgate.net
Various levels of theory, including Hartree-Fock, Møller-Plesset perturbation theory (MP2), and density functional theory (DFT), have been applied to the S₂F₂ system. researchgate.net These studies have been crucial in accurately predicting geometric parameters and understanding the nature of the sulfur-sulfur bond, which exhibits a significant (p-p)π component. researchgate.net The comparison of computational results with experimental data from gas-phase electron diffraction and microwave spectroscopy allows for the refinement of theoretical models, enhancing their predictive power for other complex molecules. researchgate.net
Potential for Material Science Precursors in Advanced Applications
The unique properties of this compound and its derivatives suggest their potential as precursors in material science. ontosight.aiontosight.ai Although direct applications are still emerging, the ability to generate various sulfur-fluorine species from this compound opens up possibilities for creating new materials with tailored properties. ontosight.ai For instance, the fluorosulfur compounds synthesized from this compound could find use in the development of advanced polymers or electronic materials. ontosight.ai The study of sulfur-fluorine bonding motifs is crucial for designing novel two-dimensional materials, as demonstrated by computational studies on related systems. researchgate.net
Role in Fundamental Studies of Main Group Element Chemistry
This compound plays a significant role in fundamental studies of main group element chemistry, particularly concerning the elements sulfur and fluorine. The investigation of its structure, bonding, and reactivity provides key insights into the behavior of these elements and their compounds. nih.gov The S-S bond in FSSF is notably strong, and understanding its nature contributes to the broader knowledge of catenation in sulfur chemistry. researchgate.net Furthermore, the study of the reactions of this compound, such as its hydrolysis to form sulfur dioxide, sulfur, and hydrogen fluoride, helps to characterize the chemical properties of sulfur-fluorine compounds. wikipedia.org These fundamental studies are essential for building a comprehensive understanding of the periodic trends and chemical principles that govern the behavior of main group elements.
Future Research Directions and Open Questions in Difluorodisulfane Chemistry
Exploration of Undiscovered Reaction Pathways and Synthetic Routes
While the synthesis of difluorodisulfane from sulfur and various fluorinating agents is established, the exploration of new reaction pathways remains a critical objective. ontosight.ai Current methods often produce a mixture of FSSF and its more stable isomer, thiothionyl fluoride (B91410) (S=SF₂), along with other sulfur fluorides like sulfur tetrafluoride (SF₄). chemmethod.comchembaby.ru Future research should target the discovery of novel synthetic strategies that offer greater control over the isomeric outcome. This could involve investigating unprecedented precursor molecules or catalytic systems that can selectively form the less stable FSSF isomer. For instance, the use of specific transition-metal catalysts or tailored organofluorine reagents could open up new routes. cuni.cz Furthermore, exploring reactions under unconventional conditions, such as in ionic liquids or under mechanochemical activation, may reveal entirely new transformation pathways for S₂F₂.
Development of Novel Methodologies for Enhanced Selectivity and Yield
Improving the selectivity and yield of this compound synthesis is paramount for its broader use in research and potential applications. kerala.gov.in Current synthetic protocols often suffer from low yields and the formation of complex product mixtures that are difficult to separate. Future efforts should focus on developing methodologies that enhance the kinetic or thermodynamic control of the reactions. This includes the design of catalysts that can selectively lower the activation energy for the formation of a specific S₂F₂ isomer. nih.gov Research into flow chemistry systems could also provide a means to optimize reaction conditions (e.g., temperature, pressure, stoichiometry) in real-time, thereby maximizing the yield of the desired product and minimizing the formation of byproducts like SF₄ and S₂F₁₀. researchgate.net
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Transient Species Detection
Understanding the intricate mechanisms of this compound reactions requires the ability to observe them as they happen. The development and application of advanced spectroscopic techniques are crucial for real-time monitoring and the detection of short-lived intermediates. researchgate.net Techniques such as stopped-flow Nuclear Magnetic Resonance (NMR) and rapid-scan infrared (IR) spectroscopy could provide invaluable kinetic data. researchgate.netspectrosinstruments.com Furthermore, high-resolution optical emission spectroscopy has proven effective in identifying transient species during the decomposition of other fluorinated compounds under plasma conditions, a method that could be adapted to study S₂F₂ reaction dynamics. researchgate.net The use of fluorescent probes, designed to react specifically with certain sulfur species, could also be explored for monitoring S₂F₂ in complex biological or environmental systems. mdpi.comnih.govresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling for FSSF Systems
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, and this compound chemistry stands to benefit significantly. ift.orgresearchgate.net ML models can be trained on existing experimental and computational data to predict the properties, reactivity, and stability of FSSF and related compounds. uot.edu.lymdpi.com For instance, AI could be used to screen vast libraries of potential catalysts or precursors to identify promising candidates for selective FSSF synthesis. researchgate.net Predictive models could also forecast the outcomes of reactions under various conditions, thereby reducing the need for extensive trial-and-error experimentation and accelerating the discovery of new chemical transformations. tandfonline.com
Expanded Computational Studies on Higher Sulfur Fluorides and Related Compounds
Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules that are difficult to study experimentally. While computational studies on S₂F₂ isomers exist, there is a need for expanded investigations into higher sulfur fluorides (e.g., S₂F₃, S₂F₄) and their reaction mechanisms. chemmethod.comresearchgate.net Employing high-level quantum chemical methods can provide more accurate predictions of molecular structures, vibrational frequencies, and thermochemical data. researchgate.net Such studies can elucidate the complex potential energy surfaces of reactions involving this compound, identify transition states, and calculate activation barriers, offering deep insights into reaction feasibility and kinetics. researchgate.net These computational efforts are essential for building a comprehensive theoretical framework for sulfur fluoride chemistry.
Elucidation of Complex Reaction Networks Involving this compound in Diverse Chemical Environments
This compound can be a decomposition product of sulfur hexafluoride (SF₆), a potent greenhouse gas used extensively in electrical equipment. mdpi.com Understanding the reaction networks of S₂F₂ in diverse environments, such as the atmosphere or within industrial systems, is therefore of significant interest. researchgate.net Future research should focus on modeling the complex series of reactions that S₂F₂ can undergo in these settings. researchgate.net Atmospheric chemistry models, for example, could incorporate S₂F₂ reactions to better predict the fate of SF₆ and its byproducts. mpic.dempic.decopernicus.org Investigating its reactivity with common atmospheric species (e.g., radicals, oxidants) and its potential role in aerosol formation are key open questions.
Development of Standardized Thermodynamic Data for Optically Active Isomers and Complex Mixtures
Accurate and standardized thermodynamic data are the bedrock of chemical process design and safety assessment. nist.govacs.orgclemson.edu For this compound, there is a notable lack of comprehensive experimental data for properties like enthalpy of formation, entropy, and heat capacity, especially for its less stable FSSF isomer. researchgate.net The FSSF molecule is chiral and exists as a pair of enantiomers, but the specific thermodynamic properties of these optically active isomers have not been determined. chemmethod.comnih.gov Future work should aim to fill this gap through precise calorimetry and other experimental techniques. Furthermore, developing thermodynamic models for complex mixtures containing S₂F₂ and other sulfur fluorides is crucial for predicting their behavior in real-world applications and for understanding phase equilibria. researchgate.netmdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
